An In-depth Technical Guide to the Physicochemical Properties of Butylidenehydrazine for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Butylidenehydrazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Butylidenehydrazine
Butylidenehydrazine, also known as butanal hydrazone, is a simple alkylidenehydrazine that serves as a valuable building block in organic synthesis. Its structure, featuring a carbon-nitrogen double bond conjugated with a lone pair of electrons on the adjacent nitrogen atom, imparts a unique reactivity profile that makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of butylidenehydrazine, with a focus on its utility in a research and development setting.
Molecular Structure and Core Physicochemical Properties
The chemical structure of butylidenehydrazine is characterized by a butylidene group attached to a hydrazine moiety. The presence of the C=N double bond gives rise to the possibility of E/Z isomerism.
Caption: Chemical structure of butylidenehydrazine.
Due to the limited availability of experimental data for pure butylidenehydrazine, some of its physicochemical properties are estimated based on data from its precursors, butyraldehyde and hydrazine, and its more widely studied derivative, butanal, (2,4-dinitrophenyl)hydrazone. It is crucial to note that these are estimations and should be used as a guideline for experimental design.
| Property | Value (Butanal, (2,4-dinitrophenyl)hydrazone) | Estimated Value (Butylidenehydrazine) | Source |
| Molecular Formula | C₁₀H₁₂N₄O₄ | C₄H₁₀N₂ | [2][3] |
| Molecular Weight | 252.23 g/mol | 86.14 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | Likely a colorless to pale yellow liquid | Inferred |
| Melting Point | 117-119 °C | Not available; expected to be low | [2] |
| Boiling Point | ~401.8 °C at 760 mmHg | Expected to be significantly lower than the dinitrophenyl derivative | [2] |
| Density | 1.4 g/cm³ | Not available | [2] |
| Solubility | Likely miscible with most organic solvents | Inferred from butyraldehyde[4] |
Synthesis and Purification: A Practical Approach
The most common and straightforward method for the synthesis of butylidenehydrazine is the acid-catalyzed condensation of butyraldehyde with hydrazine.[5] This reaction is an example of a nucleophilic addition-elimination at the carbonyl carbon.
Caption: General workflow for the synthesis of butylidenehydrazine.
Experimental Protocol: Synthesis of Butylidenehydrazine
Materials:
-
Butyraldehyde
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyraldehyde (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution while stirring. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure butylidenehydrazine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent as it dissolves both reactants and is relatively easy to remove.
-
Catalyst: The reaction is acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.
-
Reflux: Heating the reaction mixture increases the reaction rate, leading to a more efficient conversion to the product.
-
Purification: Distillation under reduced pressure is necessary to purify the product, as simple hydrazones can be thermally sensitive.[6][7]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of butylidenehydrazine is expected to show distinct signals for the protons in the butyl group and the -NH₂ group. The chemical shifts will be influenced by the C=N double bond.
-
-CH₃ (methyl): A triplet around 0.9 ppm.
-
-CH₂- (methylene adjacent to methyl): A sextet around 1.4-1.5 ppm.
-
-CH₂- (methylene adjacent to C=N): A quartet around 2.1-2.2 ppm.
-
-CH=N- (methine): A triplet around 6.5-7.5 ppm, potentially showing separate signals for E and Z isomers.
-
-NH₂ (amino): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 4-6 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
-CH₃: ~14 ppm
-
-CH₂- (methylene adjacent to methyl): ~20 ppm
-
-CH₂- (methylene adjacent to C=N): ~35 ppm
-
-C=N- (imine carbon): ~140-160 ppm
Infrared (IR) Spectroscopy
The IR spectrum of butylidenehydrazine will show characteristic absorption bands for the N-H and C=N bonds.
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the -NH₂ group.
-
C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.
-
C=N stretch: A medium to strong absorption band in the range of 1620-1680 cm⁻¹.[8]
-
N-H bend: A bending vibration for the -NH₂ group around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of butylidenehydrazine is expected to show a molecular ion peak (M⁺) at m/z 86. The fragmentation pattern would likely involve the loss of alkyl fragments and cleavage of the N-N bond. The mass spectrum of the related compound butanal, (2,4-dinitrophenyl)hydrazone, shows a molecular ion peak at m/z 252, with significant fragmentation.[9]
Reactivity and Synthetic Applications
Butylidenehydrazine is a versatile intermediate in organic synthesis, primarily due to the reactivity of the hydrazone moiety.
Caption: Key reaction pathways of butylidenehydrazine.
-
Reduction: Hydrazones can be reduced to the corresponding alkanes under basic conditions, as in the Wolff-Kishner reduction. This provides a method for the deoxygenation of aldehydes.
-
Cyclization Reactions: Butylidenehydrazine can participate in various cyclization reactions to form heterocyclic compounds. For example, in the presence of an acid catalyst, it can react with ketones to form substituted pyrazolines.
-
Formation of Acylhydrazones: The -NH₂ group can be acylated to form N-acylhydrazones, which are themselves a class of compounds with diverse biological activities.[10]
-
Use in Drug Development: The hydrazone moiety is a common pharmacophore found in many biologically active compounds with antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[1] Butylidenehydrazine can serve as a starting material for the synthesis of novel drug candidates containing this functional group.
Safety and Handling
As specific safety data for butylidenehydrazine is not available, precautions should be based on the known hazards of its precursors, hydrazine and butyraldehyde.
-
Hydrazine: Hydrazine is a highly toxic and corrosive substance. It is a suspected carcinogen and can be fatal if inhaled, swallowed, or absorbed through the skin.[11][12][13][14]
-
Butyraldehyde: Butyraldehyde is a flammable liquid and vapor. It can cause skin and eye irritation.[15][16][17]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
Butylidenehydrazine, while not extensively characterized as an isolated compound, represents a valuable and versatile synthon in organic chemistry. Its straightforward synthesis from readily available starting materials and the rich reactivity of the hydrazone functionality make it an attractive building block for the construction of complex nitrogen-containing molecules. Researchers in drug discovery and development can leverage the chemical properties of butylidenehydrazine to generate libraries of novel compounds for biological screening. However, due to the lack of comprehensive safety data, it is imperative to handle this compound with extreme caution, adhering to the safety guidelines for its hazardous precursors. Further research into the detailed physicochemical properties and biological activities of butylidenehydrazine itself is warranted to fully unlock its potential in scientific research.
References
Sources
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- 4. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
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